molecular formula C12H10N4 B8586165 3-imidazo[1,2-b]pyridazin-2-ylaniline

3-imidazo[1,2-b]pyridazin-2-ylaniline

Cat. No.: B8586165
M. Wt: 210.23 g/mol
InChI Key: ZBMUVPXXSONFSB-UHFFFAOYSA-N
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Description

3-imidazo[1,2-b]pyridazin-2-ylaniline is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core fused with an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-imidazo[1,2-b]pyridazin-2-ylaniline typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-imidazo[1,2-b]pyridazin-2-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-2-yl ketones or carboxylic acids.

    Reduction: Formation of reduced imidazo[1,2-b]pyridazin-2-yl derivatives.

    Substitution: Formation of halogenated or nitro-substituted imidazo[1,2-b]pyridazin-2-yl aniline derivatives.

Scientific Research Applications

3-imidazo[1,2-b]pyridazin-2-ylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-imidazo[1,2-b]pyridazin-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Uniqueness: 3-imidazo[1,2-b]pyridazin-2-ylaniline is unique due to its specific substitution pattern and the presence of an aniline group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-imidazo[1,2-b]pyridazin-2-ylaniline

InChI

InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,13H2

InChI Key

ZBMUVPXXSONFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C(=N2)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate (1 mmol) and TFA (4 mmol) in CH2Cl2 (10 ml) was stirred at 35° C. overnight. Then 1 M NaOH (4 ml) was added, and the mixture was extracted with EtOAc. The organic layer was concentrated to give 3-(imidazo[1,2-b]pyridazin-2-yl)aniline with a yield of 75%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

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